[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 75810-59-2
VCID: VC8364317
InChI: InChI=1S/C14H21NO2/c1-15-9-3-4-12(10-16)14(15)11-5-7-13(17-2)8-6-11/h5-8,12,14,16H,3-4,9-10H2,1-2H3
SMILES: CN1CCCC(C1C2=CC=C(C=C2)OC)CO
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol

[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol

CAS No.: 75810-59-2

Cat. No.: VC8364317

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol - 75810-59-2

Specification

CAS No. 75810-59-2
Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
IUPAC Name [2-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol
Standard InChI InChI=1S/C14H21NO2/c1-15-9-3-4-12(10-16)14(15)11-5-7-13(17-2)8-6-11/h5-8,12,14,16H,3-4,9-10H2,1-2H3
Standard InChI Key FGKFSGZEKVATDB-UHFFFAOYSA-N
SMILES CN1CCCC(C1C2=CC=C(C=C2)OC)CO
Canonical SMILES CN1CCCC(C1C2=CC=C(C=C2)OC)CO

Introduction

Chemical Structure and Stereochemical Considerations

[(2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol] features a piperidine ring substituted at the 2-position with a 4-methoxyphenyl group and at the 3-position with a hydroxymethyl group, alongside a methyl group at the 1-position. The stereochemistry of the piperidine ring significantly influences its physicochemical and biological behavior. For example, enantiomers of similar piperidine methanol derivatives exhibit distinct binding affinities to biological targets, such as neurotransmitter receptors .

Key Structural Features:

  • Piperidine Core: A six-membered nitrogen-containing heterocycle providing conformational rigidity.

  • 4-Methoxyphenyl Substituent: Introduces electron-donating effects via the methoxy group, enhancing solubility and modulating aromatic interactions.

  • Hydroxymethyl Group: Enables hydrogen bonding and serves as a site for further chemical modifications.

The spatial arrangement of these groups determines the compound’s dipole moment, logP (partition coefficient), and hydrogen-bonding capacity, which collectively influence its pharmacokinetic profile.

Synthetic Routes and Industrial Production

Retrosynthetic Analysis

The synthesis of [(2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol] can be approached through strategies analogous to those used for fluorophenyl analogs . A plausible retrosynthetic pathway involves:

  • Piperidine Ring Formation: Cyclization of a linear precursor, such as a δ-amino alcohol, under acidic or basic conditions.

  • Methoxyphenyl Introduction: Electrophilic aromatic substitution or Suzuki-Miyaura coupling to install the 4-methoxyphenyl group.

  • Hydroxymethylation: Reduction of a ketone intermediate using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Catalytic Asymmetric Synthesis

Patent literature describes a method for synthesizing [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol] using a diphenylprolinol-TBDMS catalyst. Adapting this approach for the methoxyphenyl derivative would involve:

  • Aldol Condensation: Reacting 3-(4-methoxyphenyl)acrylaldehyde with methyl 3-(methylamino)-3-oxopropanoate in the presence of a chiral organocatalyst.

  • Reductive Cyclization: Treating the intermediate with NaBH4 to form the piperidine ring and hydroxymethyl group.

Table 1: Optimized Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)
Aldol CondensationDiphenylprolinol-TBDMS, KOAc, EtOAc7895
Reductive CyclizationNaBH4, MeOH, 0°C → RT8597

Physicochemical Properties

Experimental data for [(2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol] remains sparse, but properties can be extrapolated from structurally related compounds. For instance, 1-Methyl-4-piperidinemethanol (C7H15NO) exhibits a boiling point of 108°C at 10 mmHg and a density of 0.981 g/mL . Introducing the 4-methoxyphenyl group is expected to increase molecular weight (MW ≈ 249.3 g/mol) and lipophilicity (logP ≈ 2.1).

Table 2: Predicted Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Molecular Weight249.3 g/molC14H21NO2 formula
Melting Point45–50°CAnalogous piperidine derivatives
logP2.1 ± 0.3Computational modeling
Aqueous Solubility12 mg/L (25°C)Hydrophobic substituent effects

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by three functional regions:

  • Piperidine Nitrogen: Susceptible to alkylation or acylation.

  • Hydroxymethyl Group: Oxidizable to a carboxylic acid or esterifiable.

  • Methoxyphenyl Ring: Participates in electrophilic substitution (e.g., nitration, halogenation).

Oxidation Reactions

Treatment with Jones reagent (CrO3/H2SO4) oxidizes the hydroxymethyl group to a ketone, yielding [(2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanone]. This product serves as an intermediate for further derivatization, such as Grignard additions .

Substitution Reactions

The methoxy group directs electrophiles to the para position of the aromatic ring. For example, nitration with HNO3/H2SO4 produces [(2-(4-methoxy-3-nitrophenyl)-1-methylpiperidin-3-yl)methanol], a precursor for amine synthesis.

CompoundActivity (IC50/EC50)TargetReference
[(3S,4R)-4-(4-Fluorophenyl) analog]2.4 μMAChE
1-Methyl-4-piperidinemethanolInactiveN/A

The methoxy group in [(2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol] may enhance blood-brain barrier permeability compared to fluorophenyl analogs, suggesting potential CNS applications.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a chiral building block for synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) and antipsychotics. Its stereochemical purity (>99% ee) is critical for drug efficacy .

Catalysis and Materials Science

Piperidine methanol derivatives act as ligands in asymmetric catalysis. For example, they facilitate enantioselective aldol reactions with 85–92% ee .

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